REACTION_CXSMILES
|
OO.[Cl:3][C:4]1[O:5][C:6]([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]#[N:13])=[CH:7][N:8]=1.C([O-])([O-])=[O:18].[K+].[K+]>CS(C)=O>[Cl:3][C:4]1[O:5][C:6]([C:9]2[CH:10]=[C:11]([CH:14]=[CH:15][CH:16]=2)[C:12]([NH2:13])=[O:18])=[CH:7][N:8]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
28.7 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1OC(=CN1)C=1C=C(C#N)C=CC1
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Name
|
|
Quantity
|
3.88 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at rt
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CUSTOM
|
Details
|
After 24 h the reaction mixture was partitioned between EtOAc and water
|
Duration
|
24 h
|
Type
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CUSTOM
|
Details
|
The organic phase was isolated
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Type
|
WASH
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Details
|
washed with saturated aqueous NaCl (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC(=CN1)C=1C=C(C(=O)N)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 31.4 mmol | |
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 111.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |